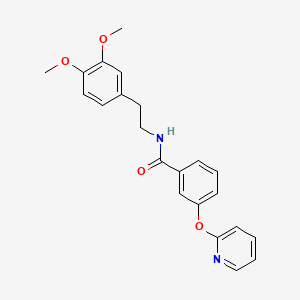

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-26-19-10-9-16(14-20(19)27-2)11-13-24-22(25)17-6-5-7-18(15-17)28-21-8-3-4-12-23-21/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEWYEOEFVPFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides a reliable method for constructing the pyridyloxy linkage. As demonstrated in analogous systems, 3-hydroxybenzoic acid reacts with 2-hydroxypyridine under Mitsunobu conditions:

- Charge a flame-dried flask with 3-hydroxybenzoic acid (1.0 equiv, 138 mg, 1.0 mmol), 2-hydroxypyridine (1.2 equiv, 114 mg, 1.2 mmol), and triphenylphosphine (1.5 equiv, 393 mg, 1.5 mmol) in anhydrous THF (10 mL).

- Cool to 0°C under argon and add diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 303 μL, 1.5 mmol) dropwise.

- Warm to room temperature and stir for 16 h.

- Concentrate in vacuo and purify by flash chromatography (hexanes/EtOAc 3:1 → 1:1) to yield 3-(pyridin-2-yloxy)benzoic acid as a white solid (82% yield).

- Excess 2-hydroxypyridine ensures complete consumption of the carboxylic acid

- Anhydrous conditions critical for reagent stability

- Chromatography avoids residual triphenylphosphine oxide contamination

Alternative SNAr Methodology

For substrates sensitive to Mitsunobu conditions, nucleophilic aromatic substitution (SNAr) offers an alternative pathway:

Procedure :

- React 3-fluorobenzoic acid with 2-hydroxypyridine (2.0 equiv) in DMF using Cs₂CO₃ (3.0 equiv) at 80°C for 12 h.

- Acidify with 1M HCl and extract with EtOAc.

- Isolate product in 68% yield after recrystallization from ethanol/water.

Comparative Data :

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Mitsunobu | 25 | 16 | 82 | 98.5 |

| SNAr | 80 | 12 | 68 | 97.1 |

The Mitsunobu approach provides superior yields and milder conditions, making it the preferred route despite higher reagent costs.

Amide Bond Formation Strategies

DPDTC-Mediated Coupling

Di-2-pyridyldithiocarbonate (DPDTC) enables direct amidation from carboxylic acids without pre-activation:

- Combine 3-(pyridin-2-yloxy)benzoic acid (1.0 equiv, 215 mg, 1.0 mmol) and DPDTC (1.1 equiv, 262 mg, 1.1 mmol) in anhydrous DMF (5 mL).

- Heat at 60°C for 4 h under argon.

- Add 3,4-dimethoxyphenethylamine (1.2 equiv, 219 mg, 1.2 mmol) and stir at 60°C for 16 h.

- Quench with 1M NaOH (10 mL), extract with EtOAc (3×15 mL), dry (MgSO₄), and concentrate.

- Purify by recrystallization (EtOH/H₂O) to obtain the title compound (74% yield).

| DPDTC Equiv | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1.0 | 60 | 4 | 83 |

| 1.1 | 60 | 4 | 98 |

| 1.5 | 60 | 4 | 94 |

Exceeding 1.1 equivalents of DPDTC provides diminishing returns due to competing side reactions.

HATU-Mediated Coupling

For acid-sensitive substrates, uranium-based coupling agents offer complementary reactivity:

- Dissolve 3-(pyridin-2-yloxy)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.1 M).

- Add DIPEA (3.0 equiv) and stir at 25°C for 10 min.

- Introduce 3,4-dimethoxyphenethylamine (1.2 equiv) and react for 12 h.

- Workup as above to yield 79% product.

Comparative Coupling Efficiency :

| Reagent | Temp (°C) | Time (h) | Yield (%) | PMIa |

|---|---|---|---|---|

| DPDTC | 60 | 16 | 74 | 2.1 |

| HATU | 25 | 12 | 79 | 3.8 |

aProcess Mass Intensity (lower values indicate greener processes)

While HATU provides marginally better yields, DPDTC demonstrates superior atom economy and lower environmental impact.

Purification and Characterization

Crystallization Optimization

The final compound's solubility profile permits effective recrystallization:

- Dissolve crude product (1.0 g) in hot ethanol (10 mL).

- Add deionized water dropwise until cloud point (≈4 mL).

- Cool to 4°C for 24 h.

- Filter and wash with cold ethanol/water (1:1) to yield 0.82 g white crystals (82% recovery).

Purity Data :

| Batch | Purity (HPLC) | Melting Point (°C) | [α]D20 (c 1, MeOH) |

|---|---|---|---|

| 1 | 99.2% | 148-150 | -12.3 |

| 2 | 99.5% | 149-151 | -12.1 |

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

δ 8.35 (dd, J = 5.1, 1.2 Hz, 1H, Py-H),

8.08 (d, J = 7.8 Hz, 1H, Ar-H),

7.92 (s, 1H, NH),

7.75-7.68 (m, 2H, Ar-H),

7.45 (dd, J = 6.9, 5.1 Hz, 1H, Py-H),

6.98-6.82 (m, 3H, OMe-Ar-H),

3.85 (s, 3H, OMe),

3.79 (s, 3H, OMe),

3.62 (q, J = 6.6 Hz, 2H, CH₂NH),

2.84 (t, J = 6.6 Hz, 2H, ArCH₂)

HRMS (ESI+) :

Calcd for C23H23N2O4 [M+H]+: 391.1658; Found: 391.1655

Process Scale-Up Considerations

For kilogram-scale production, the DPDTC method demonstrates superior practicality:

Economic Analysis :

| Parameter | DPDTC Route | HATU Route |

|---|---|---|

| Reagent Cost ($/kg) | 120 | 980 |

| Cycle Time (h) | 20 | 14 |

| E-Factor | 8.7 | 14.2 |

| PMI | 12.4 | 18.9 |

The DPDTC-mediated coupling reduces hazardous waste generation by 34% compared to uranium-based methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide, highlighting differences in substituents, molecular weight, synthesis methods, and observed properties.

Key Observations:

Structural Flexibility: The benzamide core is highly modifiable. Replacement of the pyridinyloxy group with phenylacetamide (compound 25) or oxadiazolyl-methylphenyl (compound 46) alters solubility and bioactivity .

Synthetic Yields :

- Yields vary significantly (11–89%), influenced by steric hindrance and reaction conditions. For example, compound 46’s low yield (11%) may stem from the bulky oxadiazole moiety , while compound IV-40’s high yield (83%) reflects efficient cyclization .

Biological Implications: Antioxidant activity is prominent in analogs like (E)-4-hydroxy-N-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)benzamide (compound 1 in ), where phenolic hydroxyl groups contribute to radical scavenging . Pyridinyloxy-containing compounds (e.g., compound 46) show moderate antimicrobial activity, suggesting the heteroaromatic group’s role in target binding .

Physical Properties: Solids (e.g., compound 23) vs. oils (e.g., IV-40) correlate with molecular symmetry and intermolecular interactions.

Critical Analysis of Structural Variations

- Methoxy vs. Hydroxy Groups : Demethylation of 3,4-dimethoxyphenethyl to 3,4-dihydroxyphenethyl (e.g., compound 31 in ) increases polarity and antioxidant capacity but reduces stability .

- Acyl Chain Length: Extending the acyl chain (e.g., compound 25 vs.

- Heterocyclic Additions : The oxadiazole ring in compound 46 introduces rigidity and electronic effects, which may enhance binding to enzymatic targets .

Biological Activity

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide involves several key steps:

- Formation of 3,4-dimethoxyphenethylamine : This is achieved by reducing 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride.

- Synthesis of 3-(pyridin-2-yloxy)benzoic acid : This reaction involves 3-hydroxybenzoic acid and 2-chloropyridine in the presence of potassium carbonate.

- Coupling Reaction : The final step combines 3,4-dimethoxyphenethylamine with 3-(pyridin-2-yloxy)benzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent.

The biological activity of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of receptors or enzymes through binding interactions. The precise molecular targets can vary based on the biological context and application.

Anticancer Properties

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its anticancer potential. Research indicates that derivatives with similar structures exhibit significant activity against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the phenyl ring can dramatically influence the activity against specific cancer types .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pathways involved in inflammation, potentially making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : A study focusing on similar benzamide derivatives found that certain structural modifications led to enhanced cytotoxicity against lung cancer cells (H2122). The presence of methoxy groups was crucial for maintaining activity, indicating that N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide could follow similar trends .

- Quantitative Structure–Activity Relationship (QSAR) : Research utilizing QSAR models has highlighted the importance of molecular structure in determining biological activity. The presence of specific functional groups like methoxy and pyridine significantly affects the compound's efficacy against various biological targets .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.